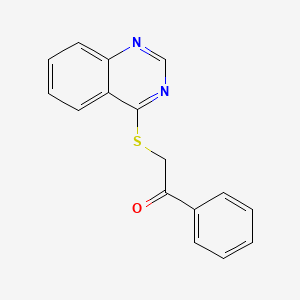

1-Phenyl-2-(quinazolin-4-ylthio)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-quinazolin-4-ylsulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-20-16-13-8-4-5-9-14(13)17-11-18-16/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJEPUPXYQONQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352295 | |

| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31737-18-5 | |

| Record name | Ethanone, 1-phenyl-2-(4-quinazolinylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Phenyl 2 Quinazolin 4 Ylthio Ethanone and Analogues

Precursor Synthesis and Derivatization

The successful synthesis of the target compound hinges on the effective preparation of its key precursors: quinazoline-4(3H)-thione intermediates and various phenylethanone derivatives.

Synthesis of Quinazoline-4(3H)-thione Intermediates

The foundational step in synthesizing the target molecule is the creation of the quinazoline-4(3H)-thione ring system. A common and effective method begins with anthranilic acid. nih.govijprajournal.com This starting material can be reacted with various isothiocyanates to yield 2-mercapto-3-arylquinazolin-4(3H)-ones. nih.govnih.gov For instance, the reaction of anthranilic acid with phenyl isothiocyanate in the presence of a base like triethylamine (B128534) in absolute ethanol (B145695) produces 2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov

Another versatile approach involves the use of 2-aminobenzonitrile (B23959) or its derivatives. nih.gov These can be converted to the corresponding quinazolinone, which is then thionated to yield the desired quinazoline-4(3H)-thione. The use of Lawesson's reagent or phosphorus pentasulfide are common methods for this thionation step.

Furthermore, 2-aminobenzamide (B116534) can serve as a starting point. nih.gov Cyclization reactions of 2-aminobenzamide with appropriate reagents can lead to the formation of the quinazolinone ring, which can subsequently be converted to the thione.

The synthesis of substituted quinazoline-4(3H)-thiones can be achieved by starting with appropriately substituted anthranilic acids. For example, 5-bromo or 5-nitro-substituted anthranilic acids can be used to produce the corresponding substituted quinazolinone derivatives, which are then converted to the thione. nih.gov

A variety of synthetic routes have been developed to access the quinazolinone core, including the Niementowski reaction and methods involving benzoxazinone (B8607429) intermediates. ijprajournal.com Benzoxazinones, formed from the reaction of anthranilic acid with acyl chlorides, are versatile intermediates that can react with amines to form quinazolinones. nih.govnih.gov

Synthesis of Phenylethanone Derivatives

The second key precursor is a phenylethanone derivative, which provides the phenyl ethanone (B97240) moiety of the final product. The most common derivative used is a 2-halo-1-phenylethanone, such as 2-bromo-1-phenylethanone (phenacyl bromide). These compounds are typically synthesized through the halogenation of acetophenone. youtube.com

The synthesis of substituted phenylethanone derivatives allows for the creation of a wide array of analogues. This can be achieved by starting with substituted acetophenones. For example, various substituted 1-phenylethanone derivatives can be synthesized and utilized in the subsequent thioether bond formation step. capes.gov.br

Thioether Bond Formation Reactions

With the precursors in hand, the next critical step is the formation of the thioether bond, which links the quinazoline (B50416) and phenylethanone moieties.

S-Alkylation Approaches and Conditions

The most prevalent method for forming the C-S bond is through S-alkylation of the quinazoline-4(3H)-thione intermediate. nih.gov This nucleophilic substitution reaction involves the reaction of the thione with a suitable electrophile, typically a phenacyl halide.

The reaction is generally carried out in the presence of a base to deprotonate the thiol group, forming a more nucleophilic thiolate anion. Common bases used for this purpose include potassium carbonate (K₂CO₃) and triethylamine. nih.govnih.gov The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), and ethanol being frequently employed. nih.govnih.govnih.gov

The reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the desired product. For instance, the alkylation of 2-mercapto-3-arylquinazolin-4(3H)-ones with ethyl bromoacetate (B1195939) is often performed using K₂CO₃ in acetone at room temperature for several hours. nih.gov

| Starting Material (Thione) | Alkylating Agent | Base | Solvent | Conditions | Product | Ref |

| 2-Mercapto-3-arylquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ | Acetone | Room Temp, 8h | 2-S-Acetatequinazolin-4(3H)-one | nih.gov |

| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl bromoacetate | K₂CO₃ | Acetone | Boiling | Quinazolin-4(3H)-one ester | nih.gov |

One-Pot Synthesis Techniques

To improve efficiency and reduce the number of isolation steps, one-pot synthesis methodologies have been developed. These techniques combine multiple reaction steps into a single reaction vessel. For example, a one-pot synthesis could involve the in-situ formation of the quinazoline-4(3H)-thione followed by the direct addition of the phenacyl halide and a base to facilitate the S-alkylation.

One-pot, three-component reactions have also been reported for the synthesis of related quinazolinone derivatives. nih.gov These methods often involve the condensation of an anthranilic acid derivative, an aldehyde or ketone, and another nitrogen-containing component. While not directly producing 1-Phenyl-2-(quinazolin-4-ylthio)ethanone, these strategies highlight the potential for developing more streamlined one-pot approaches for its synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govtsijournals.com This technique has been successfully applied to the synthesis of quinazoline and quinazolinone derivatives. sci-hub.catmdpi.comnih.gov

In the context of synthesizing this compound and its analogues, microwave irradiation can be utilized for both the formation of the quinazoline-4(3H)-thione precursor and the subsequent S-alkylation step. The use of microwave heating can significantly reduce the reaction times for these processes. For instance, syntheses that might take several hours under conventional heating can often be completed in a matter of minutes using microwave irradiation. nih.gov The specific conditions, such as microwave power and temperature, are carefully controlled to optimize the reaction outcome. mdpi.com

| Reaction Step | Conventional Method | Microwave-Assisted Method | Ref |

| Quinazolinone Synthesis | 30 h at 84°C | 1.5 h at 70°C | nih.gov |

| Quinazolinone Synthesis | Traditional Heating | 30-45 min at 140°C | mdpi.com |

Flow Chemistry Approaches

While specific literature on the dedicated flow chemistry synthesis of this compound is not abundant, the principles of flow chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolinones and their derivatives. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless scalability.

The synthesis of thioquinazolinones has been successfully demonstrated in a microreactor setup, highlighting the potential for this technology in the production of related compounds. researchgate.net An integrated microfluidic synthesis has been developed for biologically active thioquinazolinone libraries, achieving high yields (75-98%) and short reaction times (within 10 seconds) at room temperature. researchgate.net This approach utilizes the generation of reactive organolithium intermediates that are rapidly quenched in the microreactor, a process that is often difficult to control in batch synthesis. researchgate.net Such methodologies could be adapted for the continuous production of the quinazoline-4-thiol (B1300822) precursor required for the synthesis of this compound.

The subsequent S-alkylation step, typically a nucleophilic substitution reaction, is also well-suited for flow chemistry. The ability to precisely control temperature, residence time, and stoichiometry in a flow reactor can lead to improved yields, reduced side products, and safer handling of potentially hazardous reagents.

Mechanistic Pathways of Key Synthetic Transformations

The core synthetic transformation for obtaining this compound is the S-alkylation of a quinazoline-4-thione or its tautomeric form, quinazoline-4-thiol. The most common pathway involves a nucleophilic substitution reaction (SN2).

The reaction is typically initiated by the deprotonation of the thiol group of quinazoline-4-thiol using a base, such as potassium carbonate or sodium hydride, to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of a phenacyl halide, most commonly 2-bromo-1-phenylethanone (phenacyl bromide), displacing the halide and forming the desired thioether linkage.

Plausible Mechanism for S-alkylation:

Deprotonation: The base removes the acidic proton from the thiol group of the quinazoline-4-thiol, creating a thiolate anion.

Nucleophilic Attack: The negatively charged sulfur atom of the thiolate acts as a nucleophile and attacks the carbon atom bearing the bromine in 2-bromo-1-phenylethanone.

Transition State: A trigonal bipyramidal transition state is formed where the sulfur-carbon bond is forming and the carbon-bromine bond is breaking.

Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of this compound.

The regioselectivity of the alkylation (S-alkylation vs. N-alkylation) is an important consideration. In the case of quinazolin-4(3H)-one, alkylation can occur at either the N3 or O4 position, and the outcome is often dependent on the reaction conditions and the nature of the alkylating agent. nih.govnih.gov For the corresponding thione, S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion compared to the nitrogen atom in the quinazoline ring, especially under basic conditions.

Optimization of Reaction Parameters and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of base, solvent, temperature, and reaction time.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Arylmethylthio)-3-phenylquinazolin-4-one Derivatives

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | K₂CO₃ | Acetone | Room Temp | 9-12 | 90-96 | nih.gov |

| 2 | NaOH | DMF | Not specified | 5 min (MW) | Not specified | core.ac.uk |

| 3 | Pyridine | Pyridine | 116 | 0.5 | 87 (for precursor) | nih.gov |

| 4 | K₂CO₃/KI | Acetone | Reflux | Not specified | Good | researchgate.net |

This table presents data for the synthesis of structurally related compounds to illustrate common optimization parameters.

From the available literature on analogous compounds, a common and effective method for the S-alkylation of 2-mercaptoquinazolines involves using potassium carbonate as the base in acetone at room temperature. nih.gov This method has been shown to produce high yields of the desired thioether derivatives. nih.gov The use of microwave irradiation in the presence of a catalytic amount of dimethylformamide (DMF) has also been reported as an efficient method for S-alkylation, significantly reducing reaction times. core.ac.uk

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazoline derivatives to minimize environmental impact and improve sustainability. researchgate.netresearchgate.netnih.gov

Key green chemistry considerations in the synthesis of this compound and its analogues include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. A significant advancement is the use of water as a reaction medium for the synthesis of 2-thioxo-4-quinazolinone derivatives. researchgate.net This approach avoids the use of organic solvents and simplifies product isolation. researchgate.net

Catalyst-Free and Metal-Free Reactions: The development of catalyst-free and metal-free synthetic routes is a major goal of green chemistry. Four-component reactions for quinazoline synthesis under metal-free conditions have been reported, offering a more environmentally benign alternative to metal-catalyzed processes. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient technique that can significantly reduce reaction times and improve yields. nih.gov The synthesis of quinazolinone derivatives has been successfully achieved using microwave irradiation, often leading to cleaner reactions and easier work-up procedures. nih.gov

Atom Economy: One-pot and multi-component reactions are designed to maximize atom economy by incorporating most or all of the atoms from the starting materials into the final product. The one-pot synthesis of quinazoline thioethers is an example of such an approach. sapub.org

Table 2: Green Synthesis Approaches for Quinazolinone Derivatives

| Approach | Key Feature | Advantage | Reference |

| Synthesis in Water | Use of water as a solvent | Environmentally benign, avoids organic solvents | researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation | Reduced reaction times, improved yields | nih.gov |

| Metal-Free Synthesis | Avoidance of metal catalysts | Reduces toxic metal waste | researchgate.net |

| One-Pot Synthesis | Multiple reaction steps in a single vessel | Increased efficiency, reduced waste | sapub.org |

By adopting these green chemistry principles, the synthesis of this compound can be made more environmentally friendly, cost-effective, and safer.

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 2 Quinazolin 4 Ylthio Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, allows for the precise assignment of all proton and carbon signals in the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Phenyl-2-(quinazolin-4-ylthio)ethanone exhibits characteristic signals corresponding to the protons of the phenyl, quinazoline (B50416), and methylene (B1212753) groups. In a typical analysis using a 400 MHz spectrometer with CDCl₃ as the solvent, the methylene protons (S-CH₂) appear as a singlet at approximately 5.19 ppm. The aromatic protons of the phenyl ring are observed as a multiplet in the range of 7.26 to 7.38 ppm.

The protons of the quinazoline ring show distinct signals. For instance, the proton at position 2 of the quinazoline ring can appear as a singlet at around 8.10 ppm. The other protons on the quinazoline ring typically appear as multiplets or doublets of doublets in the aromatic region, generally between 7.46 and 8.31 ppm, reflecting their specific chemical environments and coupling interactions.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 5.19 | s | - | S-CH₂ |

| 7.26-7.38 | m | - | Phenyl-H |

| 7.46-7.53 | m | - | Quinazoline-H |

| 7.66-7.77 | m | - | Quinazoline-H |

| 8.10 | s | - | Quinazoline-H2 |

s = singlet, m = multiplet, ddd = doublet of doublet of doublets Data recorded in CDCl₃ at 400 MHz

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, recorded at 101 MHz in CDCl₃, the carbonyl carbon (C=O) of the ethanone (B97240) group is expected to resonate at a downfield chemical shift. The carbon atoms of the phenyl and quinazoline rings appear in the aromatic region, typically between 122 and 162 ppm.

The methylene carbon (S-CH₂) signal is observed in the aliphatic region. The specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent sulfur atom and carbonyl group. The quinazoline ring carbons show a range of chemical shifts, with the carbon at position 2 and 4 appearing at characteristic downfield positions due to the influence of the nitrogen atoms and the thioether linkage.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 161.1 | C=O |

| 148.0, 146.4 | Quinazoline-C |

| 135.8, 134.4 | Phenyl-C, Quinazoline-C |

| 129.1 (2C), 128.4, 128.1 (2C) | Phenyl-C |

| 127.5, 127.4, 126.9, 126.6, 122.2 | Quinazoline-C |

Data recorded in CDCl₃ at 101 MHz(Note: The S-CH₂ shift is an approximation based on typical values and may not be explicitly reported in the provided source).

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the coupled protons within the quinazoline and phenyl rings, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). The HSQC spectrum would link each proton signal to its attached carbon, for example, confirming the assignment of the S-CH₂ protons to the corresponding methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For instance, correlations would be observed between the methylene protons (S-CH₂) and the carbonyl carbon, as well as carbons of the quinazoline ring, confirming the thioether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₆H₁₂N₂OS), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pattern Analysis

The mass spectrum of this compound under electron impact (EI) or electrospray ionization (ESI) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. The fragmentation pattern provides a "fingerprint" of the molecule and reveals information about its structural components.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a quinazolinylthiomethyl radical.

Cleavage of the C-S bond: Fission of the bond between the sulfur atom and the methylene group or the quinazoline ring, leading to fragments corresponding to the phenacyl group and the quinazolinylthio group.

Fragmentation of the quinazoline ring: The quinazoline ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN.

The analysis of these fragments helps to piece together the structure of the original molecule and confirm the connectivity of the phenyl, ethanone, thioether, and quinazoline moieties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Carbon tetrachloride |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups in this compound are the ketone (C=O), the aromatic quinazoline and phenyl rings, the thioether (C-S) linkage, and various C-H bonds. The carbonyl group (C=O) of the ethanone moiety is anticipated to show a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. For instance, in related quinazolinone structures, the carbonyl stretching vibration (C=O) is consistently observed in this region, such as at 1688 cm⁻¹ and 1675 cm⁻¹. sapub.orgmdpi.com

The aromatic C-H stretching vibrations of the phenyl and quinazoline rings are expected to appear as a group of bands above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused aromatic ring system of quinazoline typically result in several bands in the 1620-1450 cm⁻¹ range. sapub.orgmdpi.com The C-S stretching vibration of the thioether linkage is generally weak and appears in the fingerprint region, typically between 700 and 600 cm⁻¹.

The table below summarizes the anticipated characteristic IR absorption bands for this compound based on its structural components and data from related compounds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2950 - 2850 | Medium |

| Ketone C=O Stretch | 1700 - 1680 | Strong |

| Aromatic C=C & C=N Stretch | 1620 - 1450 | Medium-Weak |

| C-S Stretch | 700 - 600 | Weak |

| Aromatic C-H Bending (Out-of-plane) | 900 - 675 | Strong |

This predictive analysis of the IR spectrum provides a valuable fingerprint for the rapid identification and qualitative structural confirmation of this compound.

Elemental Analysis

Elemental analysis is a fundamental technique for determining the mass percentages of the constituent elements in a compound. This quantitative method is crucial for verifying the empirical and molecular formula of a newly synthesized substance. For this compound, the molecular formula is C₁₆H₁₂N₂OS.

Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The calculated values serve as a benchmark against which experimentally determined values are compared, typically requiring a close agreement (within ±0.4%) to confirm the compound's purity and proposed formula. researchgate.net This practice is standard in the characterization of new organic molecules, including various quinazoline derivatives. sapub.org

The table below presents the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 16 | 192.16 | 68.55 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 4.31 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.00 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.71 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.45 |

| Total Molar Mass | 280.37 | 100.00 |

Experimental data from an elemental analyzer would be expected to yield percentage values very close to these theoretical figures, thereby validating the chemical formula of the title compound.

X-ray Crystallography for Solid-State Structure Determination

For a compound like this compound, a single-crystal X-ray diffraction experiment would yield a set of crystallographic data, which includes:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For example, related quinazolinone derivatives have been found to crystallize in the monoclinic space group P2₁/c or the triclinic space group P-1. mdpi.commdpi.com

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates for each non-hydrogen atom in the asymmetric unit.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form. For instance, the planarity of the quinazoline ring system could be confirmed, and the dihedral angle between the quinazoline and phenyl rings would be precisely determined. researchgate.net

Intermolecular Interactions: The analysis would also reveal non-covalent interactions, such as hydrogen bonds or π–π stacking, which dictate how the molecules are packed in the crystal lattice. mdpi.com

The table below outlines the type of crystallographic data that a single-crystal X-ray analysis of this compound would provide.

| Parameter | Description | Example from a Related Structure mdpi.com |

| Crystal System | The crystal family (e.g., triclinic, monoclinic, orthorhombic). | Triclinic |

| Space Group | The symmetry group of the crystal. | P-1 |

| Unit Cell Parameters (a, b, c) | The dimensions of the unit cell in angstroms (Å). | a = 5.9308(2) Å, b = 9.2013(4) Å, c = 11.6961(5) Å |

| Unit Cell Angles (α, β, γ) | The angles of the unit cell in degrees (°). | α = 98.789(2)°, β = 103.543(2)°, γ = 92.540(2)° |

| Volume (V) | The volume of the unit cell in cubic angstroms (ų). | 605.15(5) ų |

| Z | The number of formula units per unit cell. | 2 |

| Calculated Density (ρ) | The density of the crystal calculated from the X-ray data (g/cm³). | 1.491 g/cm³ |

This powerful analytical technique would provide an unambiguous confirmation of the molecular structure of this compound and offer critical insights into its solid-state conformation and packing.

Computational and Theoretical Investigations of 1 Phenyl 2 Quinazolin 4 Ylthio Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and energetic properties of a molecule. These theoretical investigations are crucial for predicting a compound's reactivity, stability, and spectroscopic characteristics. For 1-Phenyl-2-(quinazolin-4-ylthio)ethanone, these calculations can elucidate the distribution of electrons and energy levels within the molecule, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. semanticscholar.org DFT studies, often using functionals like B3LYP with basis sets such as 6-31G*, can be used to optimize the ground-state geometry of this compound. semanticscholar.orgresearchgate.net This optimization provides the most stable three-dimensional conformation of the molecule. From this optimized structure, various electronic parameters can be calculated to describe the molecule's chemical nature. semanticscholar.org These studies are foundational for understanding the relationship between the structure of quinazolinone derivatives and their pharmacological activities. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can easily engage in chemical reactions. nih.govnih.gov Analysis of this gap for this compound helps predict its kinetic stability and the likelihood of charge transfer occurring within the molecule. nih.gov

| Quantum Chemical Parameter | Calculated Value (Hypothetical) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates high chemical stability and low reactivity. nih.gov |

| Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. researchgate.net |

| Softness (S) | 0.21 eV⁻¹ | Reciprocal of hardness; reflects the activity of electrons. researchgate.netnih.gov |

| Electronegativity (χ) | 4.15 eV | Measures the power of the molecule to attract electrons. semanticscholar.org |

Note: The values in this table are hypothetical and serve to illustrate the data typically generated from DFT calculations for similar molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. nih.gov It illustrates the electrostatic potential on the surface of the molecule, identifying regions that are rich or deficient in electrons. These maps are invaluable for predicting how a molecule will interact with other molecules, particularly biological receptors. nih.govnih.gov For this compound, an MEP map would likely show negative potential (red and yellow regions) around the electronegative oxygen atom of the ethanone (B97240) group and the nitrogen atoms of the quinazoline (B50416) ring, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, marking them as sites for nucleophilic interaction.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques that predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor or target protein). researchgate.net These studies are instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govresearchgate.net For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Docking simulations place the ligand, this compound, into the active site of a target protein to analyze its binding mode. Quinazoline derivatives are known to target various protein kinases involved in cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Dihydrofolate Reductase (DHFR). nih.govresearchgate.net The analysis focuses on identifying non-covalent interactions, including:

Hydrogen Bonds: Crucial for binding specificity, potentially forming between the quinazoline nitrogens or the carbonyl oxygen and amino acid residues like MET, THR, or ARG in the target's active site. nih.gov

Pi-Alkyl and Pi-Pi Stacking: Interactions involving the aromatic phenyl and quinazoline rings with residues such as ALA, VAL, or HIS. nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein surface. nih.gov

For example, docking studies of similar quinazolinones with EGFR have shown hydrogen bond formation with the key residue Met793 in the ATP-binding site. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score in units of kcal/mol. researchgate.net This score estimates the free energy of binding, with more negative values indicating a stronger and more stable interaction between the ligand and the target protein. researchgate.net By comparing the binding affinities of this compound against various targets, researchers can prioritize which protein interactions are most promising for further experimental validation.

| Target Protein (PDB ID) | Potential Biological Role | Predicted Binding Affinity (kcal/mol) (Hypothetical) | Key Interacting Residues (Hypothetical) |

| EGFR (e.g., 2ITY) | Cancer cell proliferation | -8.9 | Met793, Lys745, Ala743 nih.gov |

| CDK2 (e.g., 1HCK) | Cell cycle regulation | -8.2 | Leu83, Asp86, His84 nih.gov |

| HER2 (e.g., 3PP0) | Cancer cell growth | -8.5 | Met801, Leu852, Arg849 nih.gov |

| DHFR (e.g., 6DE4) | Folic acid metabolism | -7.8 | Ile10, Ala31, Leu134 researchgate.net |

Note: The binding affinities and interacting residues in this table are hypothetical, based on findings for structurally related quinazoline derivatives, and serve as illustrative examples.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules.

2D-QSAR and 3D-QSAR Models

Both 2D and 3D-QSAR models have been extensively applied to various series of quinazoline derivatives to understand their anticancer activities, particularly as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR).

2D-QSAR models correlate biological activity with physicochemical properties and topological descriptors that can be calculated from the two-dimensional representation of the molecule. For quinazoline derivatives, descriptors related to constitutional, functional, chemical, and electronic properties have been shown to be significant in predicting their cytotoxic activity. nih.gov For instance, linear models have been developed using methods like the heuristic method, while more complex, non-linear relationships have been captured using algorithms like Gene Expression Programming (GEP). Non-linear models often provide a more stable and predictive relationship between the molecular descriptors and the biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These models are built by aligning a series of molecules and calculating their steric and electrostatic fields. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For quinazoline analogues, 3D-QSAR models have successfully predicted their inhibitory effects against targets like EGFR. For example, CoMFA and CoMSIA models for a set of quinazoline derivatives targeting EGFR yielded statistically significant results, indicating their robustness and predictive power.

| Model Type | Statistical Parameter | Reported Value | Source |

| 3D-QSAR (CoMFA) | q² (Cross-validated r²) | 0.608 | |

| ONC (Optimum Number of Components) | 8 | ||

| R² (Non-cross-validated r²) | 0.979 | ||

| SEE (Standard Error of Estimate) | 0.1126 | ||

| F-statistic | 257.401 | ||

| 3D-QSAR (CoMSIA) | q² (Cross-validated r²) | 0.63 | |

| R² (Non-cross-validated r²) | 0.987 | ||

| Low Error Value | 0.05 |

Descriptor Selection and Model Validation

The selection of appropriate molecular descriptors is a critical step in building a reliable QSAR model. nih.gov These descriptors quantify various aspects of the molecular structure, including its size, shape, electronic properties, and lipophilicity. For quinazoline derivatives, a range of descriptors have been identified as important for their biological activity, including constitutional, charge, and 2D autocorrelation descriptors. nih.gov

The predictive ability and robustness of a QSAR model are assessed through rigorous validation techniques. Internal validation methods, such as leave-one-out cross-validation (LOO-CV), are commonly used to evaluate the stability of the model. The cross-validated correlation coefficient (q²) is a key metric derived from this process. External validation , where the model is used to predict the activity of a set of compounds (the test set) that were not used in its development, is considered the most stringent test of a model's predictive power. A high correlation between the predicted and experimental activities for the test set indicates a reliable and predictive QSAR model. For various quinazoline series, both internal and external validation have confirmed the stability and predictive capacity of the developed QSAR models.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility, stability, and interactions with their environment, such as a solvent or a biological target.

Conformational Analysis and Flexibility

MD simulations of quinazoline derivatives, often in complex with their target proteins like EGFR, have been performed to understand their binding modes and conformational stability. These simulations reveal how the molecule adapts its shape to fit into the binding site and which parts of the molecule are rigid or flexible. This information is crucial for understanding the key interactions that stabilize the ligand-protein complex. For instance, simulations have shown that certain quinazoline derivatives maintain stable interactions within the EGFR active site over extended simulation times (e.g., 200 ns).

Structure Activity Relationship Sar Studies of 1 Phenyl 2 Quinazolin 4 Ylthio Ethanone Derivatives

Impact of Substituents on Quinazoline (B50416) Core

The substitution pattern on the quinazoline nucleus, which consists of a fused benzene (B151609) and pyrimidine (B1678525) ring, is a critical determinant of biological activity. ijpca.org Modifications at positions 2, 4, 6, 7, and 8 have been extensively explored to understand their impact on the potency and selectivity of these compounds. nih.govnih.gov

Research indicates that the nature and position of substituents significantly modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), at the C-6 and C-7 positions has been shown to enhance anticancer activity. nih.gov Conversely, placing an electron-withdrawing group, like a nitro (-NO2) group, at the C-6 position can also increase activity. nih.gov Halogen atoms, particularly at positions 6 and 8, have been found to improve antimicrobial activities. nih.gov

SAR studies on various quinazoline derivatives have revealed that small, lipophilic groups at the C-2 position may increase activity. nih.gov At the C-4 position, substitutions with groups like anilino or a decylamine (B41302) group have been shown to be beneficial for anticancer and antimicrobial activities, respectively. nih.gov The presence of an alkyl-thiobenzothiazole side chain at the C-6 position, combined with an electron-withdrawing group on a 4-anilino substituent, was found to result in better biological activities. nih.gov In some series, a simple substitution at the sixth position appeared generally beneficial for increasing antitumor activities. researchgate.net

The following table summarizes the observed impact of various substituents on the quinazoline core based on multiple research findings.

| Position | Substituent Type | Effect on Activity | Reference(s) |

| C-2 | Small lipophilic groups | Increase | nih.gov |

| Thiol or methyl groups | Essential for antimicrobial activity | nih.gov | |

| Pyrrolidine moiety | Significant antitumor activity | nih.gov | |

| 2-chloro | Potent anticancer analogues | nih.gov | |

| C-4 | Anilino moiety | Essential for EGFR inhibition | nih.gov |

| Decylamine group | Beneficial for antimicrobial activity | nih.gov | |

| Amine or substituted amine | Improves antimicrobial activity | nih.gov | |

| C-5 | Hydrogen-bond receptor (e.g., cyano, nitro) | Important for improving antiproliferative activity | nih.gov |

| C-6 | Electron-donating groups (e.g., -OCH3) | Increase | nih.gov |

| Electron-withdrawing groups (e.g., -NO2) | Increase | nih.gov | |

| Halogen (e.g., Iodo) | Detrimental to antimicrobial activity in some cases, improves in others | nih.govnih.gov | |

| C-7 | Electron-donating groups (e.g., -OCH3) | Increase | nih.gov |

| Methyl group | Enhanced binding affinity in certain series | mdpi.com | |

| C-8 | Halogen (e.g., Iodo) | Improves antibacterial activity | nih.gov |

| Phenyl ring | Improved anticancer potency | nih.gov |

Influence of Modifications at the Thioether Linkage

Studies on related quinazoline derivatives have shown that the nature of this linker is crucial. For instance, in a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives, the thioether bridge was integral to their antiplatelet aggregation activity. nih.govresearchgate.net The replacement of the sulfur atom with selenium to create selenoether derivatives has also been explored, with a compound like 6-chloro-4-benzylselenoquinazoline showing potent anticancer activity, suggesting that the nature of the chalcogen in the linker is a key variable. researchgate.net

The length and composition of the linker chain are also critical. In one study, a series of myricetin (B1677590) derivatives containing a quinazoline thioether moiety were synthesized with varying linker lengths; a three-carbon propoxy chain between the quinazoline and another molecular fragment yielded appreciable inhibitory activity against certain bacteria. researchgate.net Similarly, research on other quinazoline-based inhibitors has demonstrated that the optimal length of a carbon chain linker can be highly specific for achieving maximal inhibitory activity against certain enzymes.

The introduction of different functional groups as part of the linker, such as a thioacetamide (B46855) fragment, has been investigated. In a series of [(triazino[2,3-c]quinazolin-6-yl)-thio]acetic acid derivatives, those containing a thiazolamide fragment attached via a thioacetamide linker exhibited high cytostatic effects. nih.gov This indicates that incorporating amide functionalities within the linker can provide additional hydrogen bonding opportunities, potentially enhancing binding affinity.

| Linker Modification | Observation | Potential Implication | Reference(s) |

| Atom Replacement | Replacing sulfur (S) with selenium (Se) | Maintained or enhanced anticancer activity | researchgate.net |

| Chain Length | Varying alkyl chain length (e.g., propoxy) | Optimal length is critical for activity | mdpi.comresearchgate.net |

| Functional Group | Thioacetamide linkage | Provides additional H-bonding; can increase cytostatic effects | nih.gov |

| Arylmethylthio | Benzyl group attached to sulfur | Potent antiplatelet aggregation activity observed in derivatives | nih.govresearchgate.net |

Role of Substitutions on the Phenyl and Ethanone (B97240) Moieties

Substituents on the terminal phenyl ring and modifications to the ethanone portion of the molecule provide another avenue for modulating pharmacological activity. These changes can alter the electronic distribution, steric bulk, and hydrogen-bonding capacity of the molecule, influencing how it fits into a target's binding site.

For the phenyl ring, the position and electronic nature of substituents are key. In studies of structurally related 1-phenyl-1-(quinazolin-4-yl)ethanols, the introduction of a 4-ethoxyphenyl or a 4-methylthiophenyl group resulted in antiproliferative activity comparable to the parent compound. nih.gov Research on other heterocyclic systems shows that electron-withdrawing substituents on a phenyl ring can either increase or decrease activity depending on the specific biological target. science.govmdpi.com For example, the presence of electron-withdrawing groups on a phenyl ring attached to a quinazolinone was found to be unfavorable for cytotoxicity in one study, while in another, halogen substituents on a phenyl ring were associated with potent anti-inflammatory activity. science.govresearchgate.net

Modifications to the ethanone moiety, specifically the carbonyl group, can also significantly impact activity. The carbonyl oxygen can act as a hydrogen bond acceptor, which is often a critical interaction for binding affinity. Altering or removing this group would directly affect this potential interaction. In research on similar compounds, an electron-withdrawing group at the para position of a phenacyl group linked to a 2-mercapto-3H-quinazolin-4-one was found to be favorable for antitumor activity. nih.gov

| Moiety | Substitution/Modification | Effect on Activity | Reference(s) |

| Phenyl Ring | 4-ethoxyphenyl | Maintained antiproliferative activity | nih.gov |

| 4-methylthiophenyl | Maintained antiproliferative activity | nih.gov | |

| Electron-withdrawing group (para-position) | Unfavorable for cytotoxicity in some series | science.gov | |

| Halogen (e.g., 4-Cl, 4-Br) | Responsible for potent anti-inflammatory activity in some series | researchgate.net | |

| Ethanone Moiety | Electron-withdrawing group on phenacyl | Favorable for antitumor activity | nih.gov |

Stereochemical Considerations and Activity

When a molecule contains a chiral center, the different stereoisomers (enantiomers or diastereomers) can exhibit significantly different biological activities. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. For derivatives of 1-phenyl-2-(quinazolin-4-ylthio)ethanone, a chiral center can exist at the carbon atom of the ethanone moiety if it is appropriately substituted, or at other points of modification.

In a closely related series of 1-phenyl-1-(quinazolin-4-yl)ethanols, it was observed that the (+)-enantiomer displayed stronger antiproliferative activity than the (–)-enantiomer. nih.gov This highlights the importance of stereochemistry for the biological function of this class of compounds. The differential activity between enantiomers suggests a specific three-dimensional binding orientation within the active site of the biological target, likely the colchicine-binding site of tubulin in that case. nih.govnih.gov

The stereochemistry of synthesized quinazoline-2-thiols has also been considered, with computational studies suggesting that the three-dimensional arrangement of the compounds is similar to other biologically active molecules. ignited.in Therefore, controlling the stereochemistry during synthesis is a critical aspect of drug design, as it can lead to more potent and selective compounds while potentially reducing off-target effects associated with the less active isomer.

Pharmacophore Identification and Validation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. nih.govresearchgate.net For quinazoline derivatives, these models help to distill complex SAR data into a clear set of structural requirements for binding to a target.

A typical pharmacophore model for a kinase inhibitor, a common target for quinazoline drugs, includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. nih.govresearchgate.net For example, a validated five-point pharmacophore model (AAARR) was generated for quinazoline-based EGFR inhibitors, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net The nitrogen atoms in the quinazoline ring (N1 and N3) are frequently identified as key hydrogen bond acceptors that interact with hinge region amino acids in kinases. nih.gov The phenyl group often serves as a hydrophobic moiety that fits into a hydrophobic pocket of the target protein.

Validation of a pharmacophore model is crucial to ensure its predictive power. researchgate.net This is typically done by using the model to screen a database of compounds and assessing its ability to distinguish known active molecules from inactive ones. nih.gov Successful models can then be used in virtual screening campaigns to identify novel chemical scaffolds with the potential for high biological activity, accelerating the drug discovery process. nih.govresearchgate.net The reliability of such models is often confirmed through molecular docking and molecular dynamics simulations, which provide further insight into the binding modes and stability of the ligand-receptor complex. nih.gov

Mechanistic Insights into Biological Interactions of Quinazoline Thioether Scaffolds

Enzyme Inhibition Mechanisms

Quinazoline-thioether derivatives have been extensively studied as inhibitors of several key enzyme families. Their mechanism of action often involves direct interaction with the enzyme's active site, leading to a reduction or complete blockage of its catalytic activity.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

The quinazoline (B50416) scaffold is a cornerstone in the development of tyrosine kinase inhibitors (TKIs). nih.gov Receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial regulators of cell proliferation and angiogenesis, respectively, and their dysregulation is a hallmark of many cancers. tbzmed.ac.irtbzmed.ac.ir

The primary mechanism by which quinazoline-based compounds inhibit these kinases is through competitive binding at the adenosine (B11128) triphosphate (ATP) binding site within the enzyme's catalytic domain. tbzmed.ac.irtbzmed.ac.ir The quinazoline ring system mimics the adenine (B156593) part of ATP, allowing it to anchor within the active site. This interaction is often stabilized by a crucial hydrogen bond between the N1 atom of the quinazoline ring and a backbone amide group of a key methionine residue (Met769 in EGFR) in the hinge region of the kinase. nih.gov The thioether moiety and the attached phenyl ethanone (B97240) group in "1-Phenyl-2-(quinazolin-4-ylthio)ethanone" occupy the adjoining hydrophobic pocket, contributing to the binding affinity and selectivity.

Simultaneous inhibition of both EGFR and VEGFR-2 is a valuable therapeutic strategy, as these pathways have common downstream signaling effects. tbzmed.ac.irtbzmed.ac.ir Numerous quinazoline derivatives have been developed as dual EGFR/VEGFR-2 inhibitors. nih.gov Vandetanib, an approved drug for medullary thyroid cancer, is a prime example of a quinazoline-based TKI that potently inhibits VEGFR-2, EGFR, and RET (Rearranged during transfection) kinases. nih.govtbzmed.ac.ir

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Diaryl-thiourea-linked quinazoline | EGFR | 10 - 20 | nih.govekb.eg |

| Diaryl-thiourea-linked quinazoline | VEGFR-2 | 50 - 80 | nih.govekb.eg |

| 4-Anilino-quinazoline derivative | EGFR | 5.9 | nih.gov |

| 4-Anilino-quinazoline derivative | VEGFR-2 | 36.78 | nih.gov |

| Quinazolin-4-one derivative | VEGFR-2 | 4.6 | nih.gov |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Specific isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and are implicated in cancer progression. nih.gov S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives, which are structurally related to this compound, have been identified as potent inhibitors of several human CA (hCA) isoforms. researchgate.netnih.govresearchgate.net

The inhibitory mechanism involves the interaction of the quinazoline scaffold and its substituents with the enzyme's active site. While classical sulfonamide CA inhibitors coordinate directly with the catalytic Zn²⁺ ion, the binding mode of these quinazoline derivatives involves the formation of hydrogen bonds and van der Waals interactions with amino acid residues lining the active site cavity. nih.gov Molecular docking studies of related compounds show interactions with key residues like Leu91 and Thr73. The thioether tail and the quinazoline group can induce conformational changes upon binding. researchgate.net The inhibition is often competitive, suggesting the compound vies with the natural substrate for access to the active site. researchgate.nettandfonline.com

Derivatives with a 2-((2-oxo-2-phenylethyl)thio) structure have shown potent inhibition against tumor-associated isoforms hCA IX and hCA XII, with some compounds exhibiting high selectivity over the cytosolic isoforms hCA I and II. researchgate.netnih.gov

| Compound / Derivative | Target Isoform | Kᵢ (nM) | Reference |

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone derivative | hCA IX | 40.7 | researchgate.netnih.gov |

| 2-((2-Oxo-2-phenylethyl)thio)quinazolinone derivative | hCA XII | 13.0 | researchgate.netnih.govnih.gov |

| 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolinone derivative | hCA IX | 8.0 | researchgate.netnih.gov |

| 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolinone derivative | hCA XII | 10.8 | researchgate.netnih.gov |

Other Relevant Enzyme Targets

Beyond kinases and carbonic anhydrases, the versatile quinazoline-thioether scaffold has been shown to inhibit other enzymes. For instance, certain quinazolinone derivatives have been reported as inhibitors of tyrosinase , the key enzyme in melanin (B1238610) biosynthesis. The mechanism for one such derivative was found to be a mixed-type and reversible inhibition.

Additionally, other studies have identified quinazoline-based compounds as inhibitors of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins. This inhibition forms the basis of the anti-inflammatory activity of some members of this compound class.

Receptor Binding Modalities and Allosteric Modulation

The primary mode of interaction for quinazoline-thioether scaffolds with enzymes like tyrosine kinases is orthosteric binding , where the inhibitor directly competes with the endogenous ligand (ATP) at the primary active site. tbzmed.ac.irtbzmed.ac.ir However, the concept of allosteric modulation , where a ligand binds to a secondary site on the receptor or enzyme to modulate the binding or effect of the primary ligand, is an area of growing interest. nih.gov

While specific allosteric modulation by this compound has not been extensively documented, related quinazoline derivatives have been investigated as allosteric modulators for other targets, such as the mGlu₇ metabotropic glutamate (B1630785) receptor. ekb.eg In the context of kinases, some inhibitors can bind to a pocket adjacent to the ATP site, inducing a conformational change that locks the enzyme in an inactive state. This can be a form of allosteric inhibition. The development of allosteric inhibitors, such as EAI045 for mutant EGFR, highlights the potential for targeting sites other than the highly conserved ATP-binding pocket. researchgate.net The interaction of a ligand with a receptor can be complex, involving persistent binding that alters the receptor's affinity for its primary ligands, as has been shown for other compounds at the M1 muscarinic acetylcholine (B1216132) receptor. researchgate.net

Pathways of Biological Activity

The inhibition of specific enzymes by quinazoline-thioether scaffolds translates into the modulation of complex cellular signaling pathways. These pathways govern fundamental processes such as inflammation, cell growth, and survival.

Anti-Inflammatory Pathways

Inflammation is a biological response mediated by a complex network of signaling molecules and pathways. Quinazoline derivatives have demonstrated significant anti-inflammatory effects by intervening at several key points in this network.

A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-8, as well as the enzyme COX-2. nih.govscienceopen.commdpi.com Certain quinazoline compounds have been shown to be potent inhibitors of NF-κB activation, thereby preventing the transcription of these inflammatory mediators. nih.gov

Furthermore, quinazoline-thioether scaffolds can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The MAPK cascades (including p38, JNK, and ERK) are key signaling routes that respond to external stimuli and regulate the activation of transcription factors like NF-κB and Activator protein-1 (AP-1), which are central to the inflammatory response. mdpi.com By suppressing the phosphorylation and activation of MAPKs, these compounds can effectively dampen the entire inflammatory cascade.

Antimicrobial Modalities

The quinazoline scaffold is a cornerstone in the development of new antimicrobial agents, with research indicating a wide spectrum of activity against various pathogens. nih.govmdpi.comrroij.com Quinazoline-thioether derivatives, a subset of this class, exhibit potent antibacterial and antifungal properties. mdpi.com Their mechanism of action is often attributed to the inhibition of crucial bacterial enzymes involved in DNA replication and cell wall maintenance. nih.goveco-vector.com

One of the primary mechanisms through which quinazoline derivatives exert their antibacterial effect is by targeting bacterial DNA synthesis. eco-vector.com Specifically, these compounds have been shown to inhibit DNA gyrase and type IV topoisomerase, enzymes essential for bacterial DNA replication, leading to cell death. eco-vector.comnih.gov The structure-activity relationship (SAR) studies reveal that the antimicrobial efficacy can be significantly influenced by the nature and position of substituents on the quinazoline ring. nih.gov For instance, substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antimicrobial activities. nih.gov

The lipophilicity of the molecule, influenced by substituents, also plays a role by affecting the compound's ability to penetrate the bacterial cell membrane. eco-vector.com Research has demonstrated that quinazolinone derivatives are effective against both Gram-positive strains, such as Staphylococcus aureus and Streptococcus pneumoniae, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. eco-vector.comnih.govbiomedpharmajournal.orgnih.gov Some derivatives have also shown promising activity against multidrug-resistant strains of Staphylococcus aureus. eurekaselect.com

The versatility of the quinazoline scaffold allows for the synthesis of hybrid molecules, combining the quinazoline nucleus with other pharmacologically active moieties like thiazole (B1198619) or 1,3,4-oxadiazole, to create compounds with enhanced antimicrobial profiles. eurekaselect.com

Antimicrobial Activity of Selected Quinazoline Derivatives| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus | 25.6 ± 0.5 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Bacillus subtilis | 24.3 ± 0.4 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Pseudomonas aeruginosa | 30.1 ± 0.6 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Escherichia coli | 25.1 ± 0.5 | nih.gov |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Aspergillus fumigatus | 18.3 ± 0.6 | nih.gov |

| Compound 16 (Quinazolinone-benzenesulfonamide derivative) | MRSA | 0.31 | nih.gov |

| Compound 20 (Pyrrolidine derivative) | Bacillus cereus | 1.95 | nih.gov |

| Compound 20 (Pyrrolidine derivative) | Staphylococcus aureus | 3.9 | nih.gov |

Antioxidant Mechanisms

Quinazoline-thioether scaffolds are recognized for their significant antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. mdpi.comnih.govresearchgate.net The antioxidant action involves donating an electron or a hydrogen radical to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. sapub.orgmdpi.com

The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. sapub.orgnih.govmdpi.com In the DPPH assay, the antioxidant compound reduces the stable DPPH radical, a process visually indicated by a color change from purple to yellow. sapub.org The ABTS assay is based on the reduction of the pre-generated ABTS radical cation (ABTS•+). nih.govmdpi.com

Antioxidant Activity of Selected Quinazoline Derivatives| Compound | Assay | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Compound D-16 (para-substituted halogen and hydroxy derivative) | DPPH | 22.3 | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 111.6 | researchgate.net |

| Compound 5 (with -OCH₃, -OCOCH₃, -NCOCH₃ groups) | DPPH | >50% inhibition at 1 mg/mL | sapub.org |

| 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) | ABTS | Potent activity noted | nih.gov |

| Compound 14 (quinazolinthione derivative) | DPPH | 26.87 ± 0.23 | mdpi.com |

| Compound 14 (quinazolinthione derivative) | ABTS | 71.42 ± 0.52 | mdpi.com |

| Compound 5a (Polyphenolic derivative) | ABTS | Lower IC₅₀ than Trolox | nih.gov |

| Compound 5c (Polyphenolic derivative) | ABTS | Lower IC₅₀ than Trolox | nih.gov |

Target Selectivity and Specificity Studies

The quinazoline scaffold demonstrates considerable target selectivity, which is fundamental to its diverse pharmacological applications. The specificity of a particular derivative is dictated by the arrangement and chemical nature of its substituents, which govern its interaction with the binding site of a biological target.

In the context of antimicrobial activity, quinazolinone derivatives have shown selectivity for bacterial enzymes over their mammalian counterparts. For instance, their inhibitory action on bacterial DNA gyrase is a key example of targeting a pathway unique to prokaryotes. nih.govmdpi.com Molecular docking studies have helped to elucidate these interactions, showing how the quinazoline core and its side chains fit into the active site of enzymes like S. aureus DNA gyrase. nih.gov

In oncology, the quinazoline nucleus is a well-established pharmacophore for inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and angiogenesis. nih.gov Derivatives like gefitinib (B1684475) and erlotinib (B232) are known for their high selectivity towards the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Research has expanded on this, developing quinazoline-based compounds that selectively inhibit other RTKs, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β). nih.gov The selectivity is often achieved by modifying the substituents at the 6- and 7-positions of the quinazoline ring, which allows for specific interactions within the ATP-binding pocket of the target kinase. nih.gov

Furthermore, certain quinazoline derivatives have been identified as potent and selective inhibitors of other enzyme families. For example, some have been developed as Aurora kinase inhibitors, which are involved in cell cycle regulation. acs.org The ability to achieve low nanomolar inhibition of specific targets highlights the potential for developing highly selective therapeutic agents based on this versatile scaffold. nih.gov

Development of Multi-Targeting Approaches

The complexity of diseases such as cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with multiple biological targets simultaneously. nih.govmdpi.com The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry, making it an excellent foundation for designing such MTDLs. nih.govmdpi.com This approach offers potential advantages over combination therapies, including improved efficacy, a reduced risk of drug-drug interactions, and better patient compliance. mdpi.com

In Alzheimer's disease research, the multifaceted nature of the pathology (involving cholinergic deficits, β-amyloid aggregation, and oxidative stress) makes it an ideal case for MTDLs. mdpi.com Quinazoline derivatives have been rationally designed to concurrently inhibit key enzymes like acetylcholinesterase (AChE) and β-secretase (BACE-1), while also preventing β-amyloid aggregation and exhibiting antioxidant properties. nih.govmdpi.com For instance, a synthesized quinazoline derivative demonstrated balanced and significant inhibition against both human cholinesterase and human β-secretase. nih.gov

In cancer therapy, the development of resistance to single-target agents is a major challenge. MTDLs based on the quinazoline scaffold can overcome this by simultaneously inhibiting multiple pathways essential for tumor progression. nih.gov Researchers have successfully designed quinazoline derivatives that act as potent inhibitors of multiple RTKs (e.g., EGFR, VEGFR-2) and also interfere with microtubule dynamics, another critical target in cancer treatment. nih.gov This dual-action approach can lead to enhanced antitumor potential by affecting angiogenesis, tumor growth, and cell division concurrently. nih.gov The inherent versatility of the quinazoline ring system allows chemists to systematically modify its structure to fine-tune its binding affinities for various targets, paving the way for the next generation of multi-targeting therapeutics. nih.govnih.gov

Future Research Directions for 1 Phenyl 2 Quinazolin 4 Ylthio Ethanone Chemistry

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of the quinazoline (B50416) scaffold is a well-explored area, yet opportunities for innovation remain, particularly for derivatives like 1-Phenyl-2-(quinazolin-4-ylthio)ethanone. Future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic methodologies.

Another avenue involves the use of innovative energy sources, such as microwave irradiation, to accelerate reaction times and improve yields in the synthesis of quinazoline compounds. nih.gov The application of flow chemistry could also offer advantages in terms of scalability, safety, and process control for the production of this compound and its analogs.

| Catalyst Type | Metal | Advantages | Reference |

| Metal Nanoparticles | Ag/Pd | High yield | nih.govfrontiersin.org |

| Metal Complexes | Mn(I) | Acceptorless dehydrogenative coupling | mdpi.comfrontiersin.org |

| Metal Oxides | MnO2 | Ligand-free conditions | nih.gov |

| Simple Metal Salts | FeCl2·4H2O | Atom-economical, environmentally benign | researchgate.net |

| Supported Catalysts | CuFe2O4 | Magnetically recoverable and reusable | nih.govfrontiersin.org |

Advanced Computational Drug Design Methodologies

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry. researchgate.netresearchgate.net For this compound, advanced computational methodologies can guide the design of new analogs with improved potency, selectivity, and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models that correlate the structural features of quinazoline derivatives with their biological activities. nih.govnih.gov These models can then be used to virtually screen new designs and prioritize compounds for synthesis. nih.govnih.gov Molecular docking studies can provide insights into the binding interactions between this compound and its biological targets, helping to rationalize observed activities and guide the design of more potent inhibitors. nih.govnih.gov

Future research could leverage more advanced techniques such as molecular dynamics (MD) simulations to study the dynamic behavior of the compound within the target's binding site, providing a more accurate prediction of binding affinity. Furthermore, the application of machine learning and artificial intelligence algorithms to large datasets of chemical structures and biological activities can accelerate the discovery of novel quinazoline-based drug candidates.

Chemoinformatics and Data Mining for Structure-Activity Landscape Exploration

The vast amount of data generated on quinazoline derivatives provides a rich resource for chemoinformatics and data mining approaches. By analyzing the structure-activity relationships (SAR) across large datasets of related compounds, researchers can identify key structural motifs and physicochemical properties that govern their biological effects. researchgate.netmdpi.commdpi.com

For this compound, a systematic exploration of the chemical space around its core structure can reveal important trends. For example, analyzing how different substituents on the phenyl and quinazoline rings affect activity against various targets can lead to a comprehensive understanding of its SAR. nih.govnih.gov This knowledge can then be used to design focused libraries of new analogs with a higher probability of success. mdpi.com

Data mining techniques can also be used to identify potential new applications for this compound by uncovering previously unrecognized relationships between its structure and various biological activities. nih.gov This could lead to the repositioning of this compound or its derivatives for new therapeutic indications.

Development of Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes and validating drug targets. The quinazoline scaffold has already been utilized to develop fluorescent probes for biological imaging. acs.orgnih.gov this compound could serve as a versatile scaffold for the development of novel chemical probes.

By incorporating reporter tags such as fluorophores, biotin, or photo-crosslinkers, derivatives of this compound can be designed to visualize and identify its cellular targets. nih.gov For instance, a fluorescently labeled version of the compound could be used to track its subcellular localization and interaction with specific proteins. acs.org Quinazoline derivatives bearing a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) moiety have been synthesized and evaluated as potential EPR bio-probes. nih.gov

These chemical biology tools would be invaluable for elucidating the mechanism of action of this compound and for identifying new biological pathways that can be modulated by this class of compounds.

Investigation of Non-Traditional Biological Targets

Quinazoline derivatives are known to target a variety of enzymes and receptors, including epidermal growth factor receptor (EGFR), dihydrofolate reductase (DHFR), and tubulin. nih.govwikipedia.org However, the vastness of the biological space suggests that there are likely many other, non-traditional targets that could be modulated by compounds like this compound.

Future research should aim to identify novel biological targets for this compound through unbiased screening approaches, such as phenotypic screening in various disease models or affinity-based proteomics. The diverse pharmacological activities reported for quinazolines, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects, suggest a broad range of potential targets. wisdomlib.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.